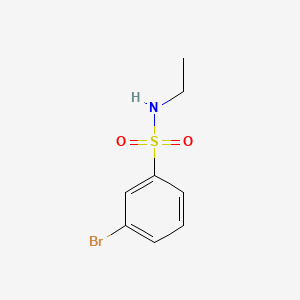

3-bromo-N-ethylbenzenesulfonamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADIDEQQKAOBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428432 | |

| Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-07-7 | |

| Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-N-ethylbenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Its prominence stems from the sulfonamide group's capacity to act as a versatile hydrogen bond donor and acceptor, and critically, as an effective zinc-binding group, enabling the potent and selective inhibition of various metalloenzymes.[1] This has led to the development of blockbuster drugs spanning multiple therapeutic areas, including antibacterial agents (sulfonamides), diuretics, anticonvulsants, and anticancer agents that target carbonic anhydrases.[2][3]

3-Bromo-N-ethylbenzenesulfonamide is a specific derivative within this important class of compounds. The introduction of a bromine atom at the meta-position of the phenyl ring and an ethyl group on the sulfonamide nitrogen imparts distinct physicochemical properties that can be exploited in drug design. The bromine atom can serve as a handle for further synthetic elaboration via cross-coupling reactions or can engage in halogen bonding, a noncovalent interaction of growing importance in rational drug design. This guide provides a comprehensive technical overview of the synthesis, characterization, and core chemical properties of this compound, offering a foundational resource for its application in research and development.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂S | [4] |

| Molecular Weight | 264.14 g/mol | [5] |

| CAS Number | 871269-07-7 | [4][6] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | 46-50 °C | [5] |

| Boiling Point | 354.2 °C at 760 mmHg | [5] |

| Density | 1.529 g/cm³ | [5] |

| logP | 3.219 | [5] |

| Canonical SMILES | CCNS(=O)(=O)C1=CC(=CC=C1)Br | [5] |

| InChIKey | MADIDEQQKAOBFI-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Rationale

The most direct and widely employed method for the synthesis of N-alkylsulfonamides is the reaction of a sulfonyl chloride with a primary amine. This nucleophilic addition-elimination reaction is highly efficient and provides a clean route to the desired product.

The synthesis of this compound proceeds via the reaction of 3-bromobenzenesulfonyl chloride (1) with ethylamine (2) .[7]

Causality Behind Experimental Choices:

-

Starting Materials: 3-bromobenzenesulfonyl chloride is the logical precursor, providing the required brominated aromatic sulfonyl moiety.[8] It can be synthesized from 2-bromoaniline through diazotization followed by a sulfonyl chlorination reaction.[9] Ethylamine is a readily available primary amine that serves as the nucleophile to install the N-ethyl group.

-

Base: The reaction generates hydrogen chloride (HCl) as a byproduct.[10] A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the acid. This prevents the protonation of the ethylamine reactant, which would render it non-nucleophilic and halt the reaction. An excess of ethylamine can also serve as the base, but this requires using at least two equivalents of the amine.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are typically used. These solvents effectively dissolve the reactants without participating in the reaction.

Reaction Mechanism:

The reaction follows a nucleophilic addition-elimination pathway.[10][11]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine (2) attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride (1) . This breaks the S=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[11]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the S=O double bond, and the chloride ion is eliminated as a good leaving group.

-

Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final product, This compound (3) , and triethylammonium chloride.

Spectroscopic Characterization

Structural elucidation and confirmation of purity are achieved through standard spectroscopic techniques. The expected data provides a self-validating system for the synthetic protocol.

| Technique | Expected Data | Rationale |

| FT-IR (cm⁻¹) | 3250-3350 (N-H stretch, sharp), 1320-1350 (S=O asymm. stretch), 1140-1160 (S=O symm. stretch), 700-800 (C-Br stretch) | These are characteristic vibrational frequencies for N-alkylsulfonamides.[12][13] The strong S=O stretches are particularly diagnostic. |

| ¹H NMR (ppm) | ~7.9-7.5 (m, 4H, Ar-H), ~5.0 (t, 1H, NH), 3.0-3.2 (q, 2H, N-CH₂), 1.1-1.3 (t, 3H, CH₃) | The aromatic protons appear in the downfield region. The NH proton is a broad triplet due to coupling with the adjacent CH₂. The ethyl group shows a characteristic quartet and triplet pattern.[14][15] |

| ¹³C NMR (ppm) | ~140 (C-S), ~136 (C-H), ~131 (C-H), ~126 (C-H), ~122 (C-Br), ~38 (N-CH₂), ~15 (CH₃) | The carbon attached to the sulfonyl group is deshielded. The C-Br carbon is identifiable, and the ethyl group carbons appear in the aliphatic region.[14][16] |

Experimental Protocols

The following protocols are detailed to guide the synthesis, purification, and characterization of the target compound.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 5 mL per mmol of sulfonyl chloride).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exothermic reaction upon amine addition.

-

Reagent Addition: In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

-

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a purified solid.

Safety and Handling

Working with brominated aromatic compounds and sulfonyl chlorides requires strict adherence to safety protocols.

-

Hazard Identification: 3-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[8] Brominated organic compounds should be treated as potential irritants.[17]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these reagents.[18][19]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors or fine powders.[20]

-

Spill and Waste Management: Neutralize small spills of acidic or basic reagents before cleanup. Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[17]

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns.

-

Enzyme Inhibition: As a classic benzenesulfonamide, it is a prime candidate for screening against metalloenzymes, particularly carbonic anhydrases (CAs).[2][21] The sulfonamide moiety can coordinate to the active site zinc ion, while the substituted phenyl ring can be tailored to achieve isoform selectivity. CA IX and XII are validated anticancer targets, making derivatives of this compound interesting for oncology research.[22]

-

Scaffold for Elaboration: The bromine atom is a versatile functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues with modified steric and electronic properties to probe structure-activity relationships (SAR).

-

Anticonvulsant and Antimicrobial Potential: The broader class of sulfonamides has shown promise as anticonvulsant and antimicrobial agents, providing additional avenues for biological screening.[3][22]

Conclusion

This compound is a compound of significant interest due to its membership in the pharmacologically vital benzenesulfonamide family. Its synthesis is straightforward, relying on robust and well-understood organic chemistry principles. The presence of both a modifiable N-alkyl group and a versatile bromine handle on the aromatic ring makes it an attractive and flexible scaffold for the design of targeted therapeutic agents. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 871269-07-7|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. The reaction of benzenesulphonyl chloride with ethylamine yields [allen.in]

- 8. 3-Bromobenzenesulfonyl chloride | 2905-24-0 | FB46315 [biosynth.com]

- 9. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. LCSS: BROMINE [web.stanford.edu]

- 18. carlroth.com [carlroth.com]

- 19. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 20. carlroth.com [carlroth.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-bromo-N-ethylbenzenesulfonamide (CAS No: 871269-07-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3-bromo-N-ethylbenzenesulfonamide, a halogenated aromatic sulfonamide. As a Senior Application Scientist, the intent is not merely to present data but to provide a cohesive understanding of its chemical significance, synthesis, and potential utility. The structure of this document is designed to logically flow from fundamental properties to practical applications, grounded in established chemical principles. Every piece of information is meticulously referenced to ensure scientific integrity and to provide avenues for further exploration.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and an N-ethylsulfonamide group at the meta position. Its unique structural arrangement imparts specific chemical reactivity and physical characteristics that are crucial for its application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 871269-07-7 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂S | [1] |

| Molecular Weight | 264.14 g/mol | [1] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 354.2 °C at 760 mmHg | [2] |

| Density | 1.529 g/cm³ | [2] |

| Refractive Index | 1.564 | [2] |

| SMILES | CCNS(=O)(=O)c1cccc(Br)c1 | |

| InChI Key | MADIDEQQKAOBFI-UHFFFAOYSA-N |

These properties are essential for predicting the compound's behavior in various solvents and reaction conditions, aiding in the design of experimental protocols.

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl center. The reaction involves two primary stages: the preparation of the sulfonyl chloride precursor and its subsequent reaction with ethylamine.

Preparation of 3-bromobenzenesulfonyl chloride

The key precursor, 3-bromobenzenesulfonyl chloride, can be synthesized from 3-bromobenzenesulfonic acid or its salts. A common method involves the reaction with phosphorus pentachloride or chlorosulfonic acid.[3] The choice of reagent depends on the desired scale and laboratory conditions.

Sulfonamide Formation: A Mechanistic Perspective

The formation of the sulfonamide bond is a well-established reaction where the nucleophilic amine (ethylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride.[2][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for sulfonamide synthesis.[4][5]

Materials:

-

3-bromobenzenesulfonyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: Add the tertiary amine base (1.1-1.2 eq) to the cooled solution. Slowly add ethylamine (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validation: The success of the synthesis can be confirmed by comparing the physical and spectroscopic data of the product with the known values for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom on the aromatic ring is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. This makes it a valuable building block in the synthesis of more complex molecules.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds of medicinal interest. The sulfonamide functional group is a well-known pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The bromo-aromatic moiety serves as a handle for synthetic diversification, a common strategy in drug discovery to optimize biological activity.

Caption: Logical relationship of this compound's structure to its potential applications.

Spectroscopic Characterization (Predicted)

While a comprehensive set of publicly available spectra for this compound is limited, its characteristic spectroscopic features can be predicted based on the known spectral data of analogous compounds.

¹H NMR:

-

Aromatic Protons: The protons on the brominated benzene ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

-

Ethyl Group: The ethyl group would exhibit a quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

-

N-H Proton: The sulfonamide N-H proton would likely appear as a broad singlet, and its chemical shift would be solvent-dependent.

¹³C NMR:

-

Aromatic Carbons: The spectrum would show distinct signals for the six carbons of the benzene ring, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.

-

Ethyl Group: Two signals corresponding to the methylene and methyl carbons of the ethyl group would be observed in the aliphatic region.

IR Spectroscopy:

-

S=O Stretching: Strong characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (S=O) would be expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

N-H Stretching: A peak corresponding to the N-H stretch of the sulfonamide would be observed around 3300-3200 cm⁻¹.

-

C-Br Stretching: A band in the lower frequency region (typically 600-500 cm⁻¹) would indicate the C-Br bond.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ would correspond to the aromatic C-H stretches.

Mass Spectrometry:

-

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the ethyl group and cleavage of the C-S and S-N bonds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Hazards:

-

Based on data for similar compounds, it may cause skin and serious eye irritation.

-

It may be harmful if swallowed.

-

During thermal decomposition, it may produce toxic fumes of nitrogen oxides, sulfur oxides, and hydrogen bromide.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its synthesis is straightforward, relying on well-established sulfonamide formation chemistry. While its direct applications are not yet widely reported, its structural features make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and potential, serving as a catalyst for further research and development.

References

An In-depth Technical Guide to 3-bromo-N-ethylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-bromo-N-ethylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, synthetic pathways, and analytical characterization, while also exploring its potential as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore, forming the structural core of a wide array of clinically significant drugs.[1] Its prevalence in medicine stems from its ability to engage in key hydrogen bonding interactions with biological targets, thereby modulating their activity. This versatile scaffold is found in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1] The strategic incorporation of various substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, this compound, represents a specific embodiment of this scaffold, with the bromine atom at the meta position and an ethyl group on the sulfonamide nitrogen potentially conferring unique pharmacological profiles.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with an ethyl group.

Visualization of the Molecular Structure

References

A Technical Guide to the Spectroscopic Characterization of 3-bromo-N-ethylbenzenesulfonamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-bromo-N-ethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide offers not only the anticipated spectral data but also the underlying principles for their interpretation and standard protocols for their acquisition, ensuring a blend of theoretical knowledge and practical application.

Introduction

This compound is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of a bromine atom on the aromatic ring and an ethyl group on the sulfonamide nitrogen introduces specific structural features that can be elucidated using modern spectroscopic techniques. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of newly synthesized compounds in the drug discovery pipeline. This guide provides a predictive analysis of the key spectroscopic signatures of this compound, offering a valuable resource for its synthesis and characterization.

The molecular structure of this compound is presented below. The subsequent sections will dissect the predicted spectroscopic data arising from this structure.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the protons of the N-ethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic C-H (ortho to SO₂NHR) | ~7.9 | d | 1H | ~7.8 |

| Aromatic C-H (ortho to Br) | ~7.8 | d | 1H | ~7.8 |

| Aromatic C-H (para to SO₂NHR) | ~7.5 | t | 1H | ~7.8 |

| Aromatic C-H (ortho to SO₂NHR and Br) | ~8.0 | s | 1H | - |

| N-H | ~5.0 | t | 1H | ~5.5 |

| N-CH₂ | ~3.1 | q | 2H | ~7.2 |

| CH₃ | ~1.1 | t | 3H | ~7.2 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring are in different chemical environments due to the meta-substitution pattern. The proton situated between the bromo and sulfonyl groups is expected to be the most deshielded. The other three aromatic protons will appear as a complex multiplet or as distinct doublets and a triplet, characteristic of a 1,3-disubstituted benzene ring.

-

N-Ethyl Group: The methylene protons (-CH₂-) are adjacent to the electron-withdrawing nitrogen atom, hence they are expected to resonate around 3.1 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will resonate further upfield, around 1.1 ppm, and will appear as a triplet due to coupling with the two methylene protons.

-

Sulfonamide Proton (N-H): The N-H proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration. It is expected to appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-SO₂ | ~141 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~126, 131, 133, 136 |

| N-CH₂ | ~38 |

| CH₃ | ~15 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 122-141 ppm): Six distinct signals are expected for the six aromatic carbons. The carbon atom attached to the sulfonyl group (C-SO₂) will be the most downfield due to the strong electron-withdrawing effect. The carbon atom bonded to the bromine (C-Br) will be shifted upfield relative to the other substituted carbon. The remaining four aromatic carbons will have chemical shifts in the typical aromatic region.

-

N-Ethyl Group Carbons (δ 15-38 ppm): The methylene carbon (-CH₂-) will be observed around 38 ppm, while the methyl carbon (-CH₃) will appear at a higher field, around 15 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Spectrometer Tuning: Tune and match the probe for the ¹H and ¹³C frequencies.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition of ¹H Spectrum:

-

Set the spectral width, number of scans, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

-

Acquisition of ¹³C Spectrum:

-

Set the appropriate spectral width, number of scans (typically more than for ¹H), and relaxation delay.

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the ¹H NMR signals and pick the peaks for both spectra.

-

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3350-3250 | N-H (Sulfonamide) | Stretch | Medium |

| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2980-2850 | Aliphatic C-H | Stretch | Medium to Strong |

| 1600-1450 | Aromatic C=C | Ring Stretch | Medium |

| 1350-1310 | S=O (Sulfonyl) | Asymmetric Stretch | Strong |

| 1170-1150 | S=O (Sulfonyl) | Symmetric Stretch | Strong |

| ~1100 | S-N | Stretch | Medium |

| 690-515 | C-Br | Stretch | Medium to Strong |

Interpretation of the IR Spectrum:

-

N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibration of the sulfonamide group.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be observed as stronger bands below 3000 cm⁻¹.

-

Sulfonyl Group (S=O) Stretches: The most prominent peaks in the spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring will give rise to medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₀BrNO₂S) is approximately 263.14 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural abundance of the bromine isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, prominent peaks are expected at m/z 263 and 265.

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃, 29 Da) from the molecular ion.

-

Cleavage of the S-N bond.

-

Loss of SO₂ (64 Da).

-

The bromophenyl cation (m/z 155/157) is also an expected fragment.

-

Figure 3: Predicted key fragmentation pathways for this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural confirmation of this compound. This guide offers a detailed predictive framework for the key spectral features of this molecule. The predicted ¹H and ¹³C NMR spectra will clearly define the proton and carbon environments, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will establish the molecular weight and characteristic isotopic patterns. These data, along with the provided experimental protocols, serve as a valuable resource for scientists engaged in the synthesis and characterization of this and related sulfonamide compounds.

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-bromo-N-ethylbenzenesulfonamide and its Derivatives

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential derivatization of the novel compound, 3-bromo-N-ethylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, practical framework for the preparation and exploration of this compound and its analogs, grounded in established chemical principles and supported by authoritative references.

Introduction: The Enduring Importance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this versatile scaffold has been exploited to develop drugs with a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[2][3] The enduring appeal of the benzenesulfonamide core lies in its synthetic accessibility, its ability to engage in key hydrogen bonding interactions with biological targets, and the vast chemical space that can be explored through substitution on both the aromatic ring and the sulfonamide nitrogen. This guide focuses on a specific, yet unexplored, member of this class: this compound, presenting a rationale for its synthesis and a roadmap for the investigation of its therapeutic potential.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through a direct nucleophilic substitution reaction between the readily available 3-bromobenzenesulfonyl chloride and ethylamine. This approach is a well-established method for the formation of N-alkylsulfonamides.

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

3-Bromobenzenesulfonyl chloride (98%)

-

Ethylamine (70% solution in water or as a gas)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction: Add the ethylamine/triethylamine solution dropwise to the stirred solution of 3-bromobenzenesulfonyl chloride over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Rationale for Experimental Choices

-

Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the sulfonyl chloride and the resulting sulfonamide.

-

Temperature: The initial cooling to 0 °C is crucial to control the exothermic nature of the reaction between the sulfonyl chloride and the amine, minimizing the formation of side products.

-

Base: Triethylamine is used as an acid scavenger to neutralize the hydrochloric acid formed during the reaction. This prevents the protonation of the ethylamine, which would render it non-nucleophilic.

-

Work-up: The acidic wash removes any unreacted triethylamine and ethylamine, while the basic wash removes any remaining acidic impurities. The final brine wash helps to remove residual water from the organic layer.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a complex multiplet pattern for the aromatic protons. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the six aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift. |

| FT-IR | Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, S=O stretches (asymmetric and symmetric), and the C-Br stretch. |

| Mass Spec | A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

Derivatization and Exploration of Chemical Space

The this compound core provides multiple avenues for further chemical modification to generate a library of novel compounds with potentially diverse biological activities.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the benzene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position.

Caption: Derivatization via Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The bromine atom can also be replaced with various amine nucleophiles through the Buchwald-Hartwig amination, introducing further diversity and potential for modulating the compound's physicochemical properties.

N-Alkylation/Arylation

The sulfonamide nitrogen can be further functionalized, for example, through N-alkylation or N-arylation, to explore the structure-activity relationship of disubstituted sulfonamides.

Potential Applications and Biological Relevance

While the specific biological activity of this compound is yet to be determined, the broader class of benzenesulfonamides exhibits a wide range of pharmacological effects. Based on existing literature, potential areas of investigation for this novel compound and its derivatives include:

-

Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anti-inflammatory Effects: Certain benzenesulfonamide derivatives have shown potent anti-inflammatory activity.

-

Anticancer Properties: A growing body of research highlights the potential of sulfonamide derivatives as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[1]

-

Cardiovascular Effects: Some sulfonamides have been found to possess cardiovascular activity, including effects on perfusion pressure.[3][4]

The introduction of a bromine atom at the 3-position provides a strategic point for modification, which can be leveraged to fine-tune the compound's biological activity and pharmacokinetic profile.

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis, characterization, and further exploration of this compound. The presented protocols and derivatization strategies provide a solid foundation for researchers to investigate this novel compound and its potential as a scaffold for the development of new therapeutic agents. The versatility of the benzenesulfonamide core, coupled with the strategic placement of the bromine handle, makes this an exciting area for future research in medicinal chemistry.

References

- 1. N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

- 3. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]

- 4. Benzenesulfonamide, N-ethyl-4-methyl- [webbook.nist.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-bromo-N-ethylbenzenesulfonamide

This document provides a detailed technical framework for the safe handling, storage, and disposal of 3-bromo-N-ethylbenzenesulfonamide (CAS No. 871269-07-7). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The protocols and insights herein are synthesized from established safety data and best practices for handling halogenated aromatic sulfonamides, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is an organic compound whose characteristics necessitate careful handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂S | BLD Pharm[1] |

| Molecular Weight | 264.14 g/mol | BLD Pharm[1] |

| CAS Number | 871269-07-7 | BLD Pharm[1] |

| Appearance | Solid (Assumed based on related compounds) | N/A |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | BLD Pharm[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks. The primary hazards are associated with irritation and acute toxicity.

| GHS Classification | Code | Description | Pictogram |

| Signal Word | Warning | N/A | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

|

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

|

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

|

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

|

Source: BLD Pharm[1]

The causality behind these classifications stems from the compound's structure. The aromatic bromine can be an irritant, and sulfonamide moieties are known to be biologically active. Inhalation of dust or direct contact can lead to the adverse effects described.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before any handling of this compound. The following workflow illustrates the decision-making process for establishing appropriate safety controls.

Caption: Workflow for Risk Assessment and Control Selection.

Standard Operating Procedure for Safe Handling

Adherence to a detailed Standard Operating Procedure (SOP) is mandatory to minimize exposure and prevent incidents.

4.1. Engineering Controls

-

Primary Containment: All weighing and handling of this compound solid, and any procedures involving its solutions, must be conducted within a certified chemical fume hood.[2][3] The fume hood provides critical protection against inhalation of dust or vapors.

4.2. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazards.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection against aromatic bromine compounds.[4][5] Gloves must be inspected for tears or holes before each use and removed without touching the outer surface to avoid skin contact.

-

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles and splashes.[6]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened to protect the skin and personal clothing.[5][6] Closed-toe shoes are required at all times in the laboratory.[6]

4.3. Step-by-Step Handling Protocol

-

Preparation: Cordon off a designated area within the fume hood for the procedure. Ensure all necessary equipment, including a labeled hazardous waste container, is inside the hood before starting.[2]

-

Weighing: If weighing the solid compound, use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. Handle gently to minimize dust generation.

-

Transfer: Use a spatula for solid transfers. If making a solution, add the solid slowly to the solvent with stirring to prevent splashing.

-

Post-Handling: After completing the work, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Glove Removal and Hand Washing: Remove gloves using the proper technique and dispose of them in the designated hazardous waste stream. Immediately wash hands thoroughly with soap and water.[3]

Storage and Stability

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions: Store containers in a cool, dry, and well-ventilated area.[7][8] The container must be kept tightly closed to prevent moisture ingress.[1][7]

-

Incompatibilities: Keep away from strong oxidizing agents.[7] While specific reactivity data for this compound is limited, related sulfonamides are known to be incompatible with strong acids and bases.[9] Store separately from these chemical classes to prevent potential hazardous reactions.

-

Hazardous Decomposition: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[7]

Emergency Procedures

A clear, rehearsed emergency plan is a cornerstone of laboratory safety.

6.1. Accidental Exposure Response

The following decision tree outlines the immediate actions required following an exposure event.

Caption: Decision Tree for Accidental Exposure Response.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[10]

-

Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[10]

-

Inhalation: Move the affected individual to fresh air.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10]

In all cases of exposure, seek immediate medical attention and report the incident to your institution's Environmental Health and Safety (EHS) department.[4][10]

6.2. Spill Cleanup Protocol

-

Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[10]

-

Control Vapors: Ensure the spill is contained within a fume hood or that ventilation is adequate.

-

Wear PPE: Don appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.

-

Contain and Absorb: For a solid spill, carefully sweep the material into a container, avoiding dust generation.[11] For a liquid spill, cover with an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels).[10][11]

-

Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[10]

-

Decontaminate: Clean the spill area with soap and water.

-

Label and Dispose: Seal the waste container, label it "Hazardous Waste" with the full chemical name, and arrange for disposal through your institution's EHS office.[11]

Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.[8]

-

Container: All waste contaminated with this compound (including excess reagent, contaminated PPE, and spill cleanup materials) must be collected in a clearly labeled, sealed, and chemically compatible container.[2][12]

-

Labeling: The container must be labeled "Hazardous Waste" and list "this compound" and any solvents used.[12]

-

Segregation: Do not mix this waste stream with non-halogenated solvent waste unless explicitly permitted by your institution's EHS guidelines.[2][13] Halogenated waste streams are often incinerated under specific conditions and must be segregated.

-

Disposal: Never dispose of this chemical down the drain.[10] Arrange for pickup by your institution's certified hazardous waste management provider.

References

- 1. 871269-07-7|this compound|BLD Pharm [bldpharm.com]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nipissingu.ca [nipissingu.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]

- 13. nottingham.ac.uk [nottingham.ac.uk]

The Solubility Profile of 3-bromo-N-ethylbenzenesulfonamide: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 3-bromo-N-ethylbenzenesulfonamide, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data for this specific molecule, this guide synthesizes theoretical principles of solubility, predictive computational models, and established experimental protocols to offer a robust framework for its characterization. We present a detailed, field-proven methodology for the equilibrium shake-flask solubility assay, alongside a discussion of kinetic solubility determination via nephelometry. Furthermore, this guide explores the causal relationships between molecular structure, solvent properties, and solubility, providing researchers with the foundational knowledge to anticipate and modulate the solubility of this and similar compounds. All protocols are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in a regulated research environment.

Introduction: The Significance of this compound in Medicinal Chemistry

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, serving as the scaffold for numerous antibacterial, diuretic, and anticancer drugs. The introduction of a bromine atom and an N-ethyl group to the benzenesulfonamide core, as in this compound, modifies its physicochemical properties, including lipophilicity and hydrogen bonding potential. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Understanding the solubility of this compound is, therefore, a crucial first step in its development as a potential therapeutic agent. Poor aqueous solubility can lead to low absorption and bioavailability, necessitating complex formulation strategies. This guide aims to provide the necessary tools and knowledge to thoroughly assess and understand the solubility of this promising molecule.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At a molecular level, the dissolution of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given solvent is a function of its molecular structure, including the aromatic ring, the polar sulfonamide group, the bromine substituent, and the ethyl group.

Key molecular characteristics influencing the solubility of this compound include:

-

Polarity: The sulfonamide group (-SO₂NH-) is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). The bromine atom also contributes to the molecule's polarity. The benzene ring and the N-ethyl group, however, are nonpolar. The overall polarity of the molecule will dictate its preference for polar or nonpolar solvents.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a critical factor in aqueous solubility. The N-H and S=O groups of the sulfonamide moiety can form hydrogen bonds with water molecules.

-

Molecular Size and Shape: Larger molecules generally have lower solubility due to the greater energy required to create a cavity in the solvent.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the crystal lattice energy, which is the energy holding the molecules together in the solid state.

Based on these principles, it is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols, and in aprotic polar solvents like dimethyl sulfoxide (DMSO).

Predictive Analysis of Solubility

In the early stages of drug development, where the amount of available compound may be limited, computational models offer a valuable tool for predicting solubility. Quantitative Structure-Property Relationship (QSPR) models are a prominent example, using molecular descriptors to forecast physicochemical properties.[1] These models are built on large datasets of compounds with experimentally determined solubilities and can provide reasonably accurate predictions for new molecules.[2][3]

A typical QSPR model for aqueous solubility might incorporate descriptors such as:

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

-

Molecular Weight: As discussed, larger molecules tend to be less soluble.

-

Number of Hydrogen Bond Donors and Acceptors: Crucial for aqueous solubility.

-

Polar Surface Area (PSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.

While a specific QSPR prediction for this compound is not publicly available, the general trends observed for similar sulfonamides suggest a low aqueous solubility. For a more precise, albeit still predictive, assessment, researchers can utilize various commercially available or open-source software packages that implement QSPR and other predictive algorithms.[4][5]

Experimental Determination of Solubility: Protocols and Methodologies

Experimental measurement remains the gold standard for determining the solubility of a compound. The choice of method depends on the stage of development, the amount of compound available, and the required accuracy.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method, as outlined in OECD Guideline 105, is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6][7] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is added to a specific volume of the solvent and agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Step-by-Step Protocol:

-

Preparation of Materials:

-

Ensure the this compound to be tested is of high purity.

-

Prepare the desired solvent systems (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Calibrate all analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials or flasks, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the dissolved compound remains constant.[9]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration or centrifugation can be used to ensure complete removal of the solid phase.

-

-

Analysis:

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the test samples.

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

-

Report the temperature and the specific solvent system used for each measurement.

-

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

-

Extended Equilibration Time: This allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Careful Phase Separation: Incomplete removal of the solid phase will lead to an overestimation of the solubility.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Kinetic Solubility: High-Throughput Screening by Nephelometry

In early drug discovery, when many compounds need to be screened rapidly, kinetic solubility assays are often employed. These methods are faster and require less material than equilibrium solubility assays. Nephelometry is a common technique used for this purpose.[10][11]

Principle: Kinetic solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer. The concentration at which the compound precipitates is measured by detecting the scattered light from the resulting suspension.

Methodology Overview:

-

A high-concentration stock solution of this compound is prepared in DMSO.

-

A series of dilutions of this stock solution are made in an aqueous buffer in a microtiter plate.

-

The plate is incubated for a short period (e.g., 1-2 hours).

-

A nephelometer measures the amount of light scattered by any precipitate that has formed.

-

The kinetic solubility is reported as the concentration at which precipitation is first observed.

Advantages and Limitations:

-

Advantages: High-throughput, requires small amounts of compound, and is rapid.

-

Limitations: The measured solubility is often higher than the thermodynamic solubility because the system does not reach equilibrium. The presence of a co-solvent (DMSO) can also influence the results.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

pH: The sulfonamide group has an acidic proton and can be deprotonated under alkaline conditions. The resulting anion is generally more soluble in water than the neutral molecule. Therefore, the aqueous solubility of this compound is expected to increase with increasing pH.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for the specific compound and solvent system.

-

Co-solvents: The addition of a water-miscible organic solvent (a co-solvent), such as ethanol or polyethylene glycol (PEG), can significantly increase the aqueous solubility of poorly soluble compounds.

-

Presence of Salts: The effect of salts on solubility can be complex (salting-in or salting-out effects) and should be evaluated if the intended formulation includes salts.

Factors Affecting Solubility

Caption: Interplay of factors influencing the solubility of this compound.

Data Summary and Interpretation

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | To be determined | Shake-Flask |

| PBS (pH 7.4) | 37 | To be determined | Shake-Flask |

| 0.1 M HCl (pH 1.2) | 37 | To be determined | Shake-Flask |

| Ethanol | 25 | To be determined | Shake-Flask |

| DMSO | 25 | To be determined | Shake-Flask |

| Aqueous Buffer (pH 7.4) | 25 | To be determined | Nephelometry (Kinetic) |

Interpretation of Expected Results:

-

It is anticipated that the solubility in purified water and acidic buffer will be low.

-

Solubility in PBS at pH 7.4 may be slightly higher than in acidic conditions due to partial ionization of the sulfonamide group.

-

Significantly higher solubility is expected in organic solvents like ethanol and DMSO.

-

The kinetic solubility measured by nephelometry is likely to be higher than the equilibrium solubility determined by the shake-flask method.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with robust experimental protocols, researchers can generate the high-quality, reproducible data necessary for informed decision-making in the drug development process. The detailed shake-flask protocol serves as a self-validating system for obtaining reliable equilibrium solubility data, while the discussion of kinetic methods provides a high-throughput alternative for early-stage screening. Future experimental work should focus on populating the data summary table and exploring the effects of pH, temperature, and co-solvents on the solubility of this compound. This will enable the development of suitable formulations for preclinical and, ultimately, clinical studies.

References

- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 3-bromo-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a compound's physical and chemical characteristics is paramount for its effective application and development. This guide provides a focused examination of 3-bromo-N-ethylbenzenesulfonamide, a halogenated aromatic sulfonamide with potential utility as a synthetic intermediate and building block in the design of novel molecular entities. The following sections offer a detailed overview of its physical state, appearance, and key physicochemical properties, underpinned by available safety and supplier data. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, handling, and storage of this compound.

Compound Identification and Molecular Structure

IUPAC Name: this compound

CAS Number: 871269-07-7[1]

Molecular Formula: C₈H₁₀BrNO₂S

Molecular Weight: 264.14 g/mol

The molecular architecture of this compound, depicted below, features a central benzene ring substituted with a bromine atom at the meta position relative to a sulfonamide group. The nitrogen atom of the sulfonamide is further functionalized with an ethyl group. This specific arrangement of functional groups dictates the compound's polarity, potential for intermolecular interactions, and, consequently, its macroscopic physical properties.

Caption: Molecular structure of this compound.

Physical State and Appearance

Based on available safety data, this compound is a solid at room temperature. While a detailed description of its appearance (e.g., color, crystalline form) is not consistently provided across all sources, it is typically supplied as a powder. The solid state is consistent with its molecular weight and the potential for intermolecular hydrogen bonding involving the sulfonamide N-H group, as well as dipole-dipole interactions arising from the polar sulfonyl group and the carbon-bromine bond.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these properties may be predicted or estimated and should be confirmed experimentally where critical for a specific application.

| Property | Value | Source |

| CAS Number | 871269-07-7 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO₂S | [2] |

| Molecular Weight | 264.14 | [2] |

| Physical State | Solid | Inferred from handling information |

| Storage | Sealed in dry, room temperature | [2] |

Handling and Storage

Hazard Identification:

A Safety Data Sheet (SDS) for this compound indicates the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Recommended Precautions:

Due to the identified hazards, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes, but is not limited to:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a particulate respirator may be necessary.

-

Skin and Body Protection: A lab coat or other protective clothing.

Storage Recommendations:

This compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2] Proper storage is crucial to prevent degradation and maintain the integrity of the compound for research applications.

Experimental Protocols and Logical Workflows

The characterization of the physical state and appearance of a novel or less-common compound like this compound follows a standardized experimental workflow.

Caption: Standard workflow for the physical characterization of a solid chemical compound.

Step-by-Step Methodology for Melting Point Determination:

-

Sample Preparation: A small, representative sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a melting point apparatus. The starting temperature is set to approximately 20°C below the expected melting point (if known from preliminary tests or literature on analogous compounds). The ramp rate is typically set to 1-2°C per minute for accurate determination.

-

Observation: The sample is observed through the magnifying lens as the temperature increases.

-

Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. A narrow melting range is indicative of high purity.

Conclusion

This compound is a solid compound at ambient conditions. Its handling requires adherence to standard safety protocols for irritant and harmful chemicals. The information presented in this guide, derived from available safety and supplier data, provides a foundational understanding for researchers and professionals in drug development and chemical synthesis. Experimental verification of its physical properties, particularly melting point and solubility in relevant solvent systems, is recommended for any application where these parameters are critical.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-bromo-N-ethylbenzenesulfonamide

Abstract: This document provides a detailed, two-step experimental protocol for the synthesis of 3-bromo-N-ethylbenzenesulfonamide, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the formation of the intermediate, 3-bromobenzenesulfonamide, from 3-bromobenzenesulfonyl chloride, followed by a selective N-ethylation. This guide is designed for researchers and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and verifiable results.

Introduction

N-substituted sulfonamides are a cornerstone scaffold in modern pharmacology, exhibiting a wide range of biological activities.[1] The specific target molecule, this compound, incorporates a bromine atom, which provides a reactive handle for further functionalization via cross-coupling reactions, and an N-ethyl group, which can modulate lipophilicity and receptor binding interactions. This guide presents a reliable and robust two-step synthesis pathway, emphasizing safety, efficiency, and purity of the final product.

The chosen synthetic strategy involves two distinct stages:

-

Ammonolysis: The reaction of 3-bromobenzenesulfonyl chloride with ammonia to form the stable intermediate, 3-bromobenzenesulfonamide.

-

N-Alkylation: The selective ethylation of the sulfonamide nitrogen to yield the desired final product. This method is often preferred for its control over the degree of alkylation, preventing the formation of undesired dialkylated byproducts.[2]

Overall Synthetic Scheme

Figure 1: Two-step synthesis pathway for this compound.

Part 1: Synthesis of 3-bromobenzenesulfonamide (Intermediate)

This initial step converts the commercially available sulfonyl chloride into the primary sulfonamide, which is a stable, crystalline solid amenable to purification.[3]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the stable sulfonamide.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/CAS No. |

| 3-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 4.07 g (15.9 mmol) | Sigma-Aldrich[4] |

| Ammonia solution (25% aq.) | NH₃ | 17.03 | 3.7 mL | Standard lab supply |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 70 mL | Standard lab supply |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Round-bottom flask | - | - | 250 mL | - |

| Magnetic stirrer and stir bar | - | - | 1 unit | - |

| Ice bath | - | - | 1 unit | - |

| Buchner funnel and filter paper | - | - | 1 set | - |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzenesulfonyl chloride (4.07 g, 15.94 mmol).[3]

-

Solvent Addition: Dissolve the starting material in dichloromethane (67 mL).

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.

-

Causality Note: This reaction is exothermic. Cooling is essential to control the reaction rate, prevent overheating, and minimize the formation of potential side products.

-

-